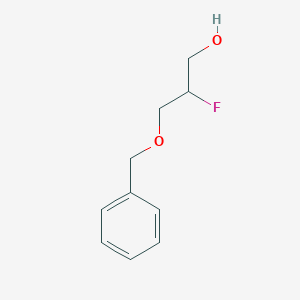

3-(Benzyloxy)-2-fluoropropan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

112482-37-8 |

|---|---|

Molecular Formula |

C10H13FO2 |

Molecular Weight |

184.21 g/mol |

IUPAC Name |

2-fluoro-3-phenylmethoxypropan-1-ol |

InChI |

InChI=1S/C10H13FO2/c11-10(6-12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 |

InChI Key |

ZBYWMMUOFGLUIO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CO)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Benzyloxy 2 Fluoropropan 1 Ol

Stereoselective and Enantioselective Approaches

Controlling the stereochemistry at the fluorine-bearing carbon is a significant challenge. Enantiomerically pure versions of this compound are often desired for applications in life sciences and materials science, necessitating the use of asymmetric synthesis.

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. nih.gov This strategy allows the inherent chirality of the starting material to be transferred to the final product, avoiding the need for chiral resolutions or asymmetric catalysis in later steps. Common chiral pool sources for C3 building blocks include amino acids (like serine), carbohydrates, and glycerol (B35011) derivatives.

For the synthesis of 3-(Benzyloxy)-2-fluoropropan-1-ol, a plausible route could begin with either D- or L-serine. The amino and carboxylic acid groups of serine can be chemically manipulated to yield the required hydroxymethyl and benzyloxymethyl functionalities. For instance, L-serine can be converted to the corresponding N-protected methyl ester. The amino group can then be transformed into a hydroxyl group via diazotization with retention or inversion of configuration, followed by protection and subsequent fluorination steps. This approach has been successfully applied in the synthesis of other fluoroamino acids. mdpi.com

Another common starting point is solketal, derived from glycerol. The two vicinal hydroxyl groups are protected, leaving a primary alcohol that can be benzylated. Deprotection of the acetonide reveals a diol, which can then be selectively functionalized and fluorinated to install the C-F bond with stereocontrol.

Table 1: Potential Chiral Pool Precursors and Key Transformations

| Chiral Precursor | Key Synthetic Steps to Fluorinated Target |

| L-Serine | 1. Protection of amine and carboxyl groups. 2. Conversion of the amino group to a hydroxyl group. 3. Introduction of the benzyl (B1604629) ether. 4. Fluorination of the α-carbon. 5. Reduction of the ester to a primary alcohol. |

| (R)-Solketal | 1. Benzylation of the primary alcohol. 2. Hydrolysis of the acetonide to yield a diol. 3. Selective protection of the primary alcohol. 4. Fluorodehydroxylation of the secondary alcohol. 5. Deprotection of the primary alcohol. |

Asymmetric catalysis offers a powerful method for directly creating a chiral C-F bond. These reactions typically employ a chiral catalyst to influence the facial selectivity of the fluorination of a prochiral substrate. nih.gov Organocatalysis and transition-metal catalysis are the two main pillars of this field. beilstein-journals.orgresearchgate.net

A potential prochiral precursor for this compound is 3-(benzyloxy)-1-(silyloxy)prop-1-en-2-one or a related enol derivative. The enantioselective fluorination of the enolate, catalyzed by a chiral transition metal complex (e.g., Pd, Cu, Fe), could install the fluorine atom with high enantiomeric excess. mdpi.comnih.gov Alternatively, an organocatalytic approach using a chiral amine catalyst could activate a precursor aldehyde, such as 3-(benzyloxy)-2-oxopropanal, towards enantioselective α-fluorination using an electrophilic fluorine source. beilstein-journals.org The resulting fluorinated aldehyde can then be reduced to the target alcohol.

Table 2: Representative Asymmetric Catalytic Fluorination Systems

| Catalyst Type | Precursor Type | Fluorinating Agent | General Findings | Citation |

| Chiral Organocatalyst | α-Branched Aldehydes | N-Fluorobenzenesulfonimide (NFSI) | High enantioselectivity is achieved through kinetic resolution of the starting aldehyde. | beilstein-journals.org |

| Chiral Iodine Catalyst | Alkenes | BF₃·Et₂O | Provides access to chiral fluorinated products with excellent enantioselectivities (up to >99% ee). | nih.gov |

| Salan-Copper Complex | β-Ketoamides | N-Fluorobisbenzenesulfonimide (NFSI) | Yields fluorinated products with good enantioselectivities. | researchgate.net |

| Cinchona Alkaloid | Isoxazolinones | N-Fluorobisbenzenesulfonimide (NFSI) | Produces enantiopure fluorinated heterocycles in good yields and enantioselectivities. | nih.gov |

This strategy involves covalently attaching a chiral molecule (an auxiliary) to a prochiral substrate. The auxiliary then directs the fluorinating agent to one of the two diastereotopic faces of the molecule. nih.gov After the fluorination reaction, the auxiliary is removed, yielding the enantiomerically enriched product.

A common approach would involve esterifying 3-(benzyloxy)propanoic acid with a chiral alcohol, such as an Evans auxiliary (oxazolidinone). The resulting ester can be converted into its corresponding enolate, which is then subjected to diastereoselective fluorination using an electrophilic fluorine source. The steric bulk of the auxiliary effectively shields one face of the enolate, leading to high diastereoselectivity. Subsequent reductive or hydrolytic cleavage of the auxiliary furnishes the chiral 2-fluoro-3-(benzyloxy)propanoic acid, which can be reduced to the target alcohol, this compound.

Chemoselective Fluorination Techniques

Chemoselectivity is crucial when the substrate contains multiple reactive sites. The following methods focus on selectively introducing a fluorine atom at the C2 position of the propanol (B110389) backbone.

The ring-opening of epoxides with a nucleophilic fluoride (B91410) source is a highly effective and regioselective method for synthesizing β-fluoro alcohols. acs.org For the synthesis of this compound, the ideal precursor is (benzyloxymethyl)oxirane, also known as benzyl glycidyl (B131873) ether.

The reaction involves the attack of a fluoride anion at the less sterically hindered carbon (C2) of the epoxide ring, leading to the desired 2-fluoro isomer. A variety of fluoride sources can be employed, including hydrogen fluoride-amine complexes like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) or Olah's reagent (pyridine-HF). nii.ac.jp The reaction's efficiency can be enhanced by using Lewis acid catalysts. Moreover, this method can be rendered enantioselective through the kinetic resolution of racemic benzyl glycidyl ether or the desymmetrization of a related meso-epoxide, using chiral Lewis acid/Lewis base co-catalyst systems. acs.org

Table 3: Conditions for Nucleophilic Fluorination of Epoxides

| Fluoride Source | Catalyst/Co-catalyst | Substrate | Key Outcome | Citation |

| Benzoyl Fluoride / Alcohol | (-)-Tetramisole / (R,R)-(salen)Co | meso-Epoxides | Desymmetrization affords β-fluoro alcohols in up to 95% ee. | acs.org |

| Et₃N·3HF | K₃PO₄ | α-Bromo Phenylacetate | Effective fluorine-bromine exchange to yield the fluorinated product. | nii.ac.jp |

| AgF and Et₃N·3HF | None | α-Bromo Phenylacetate | Combination of reagents improves yield under mild, room temperature conditions. | nii.ac.jp |

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with a source of "F⁺". d-nb.info For a substrate like 3-(benzyloxy)propan-1-ol, a nucleophilic center must first be generated at the C2 position. sigmaaldrich.comchemicalbook.com

A viable synthetic sequence would be the oxidation of the primary alcohol in 3-(benzyloxy)propan-1-ol to the corresponding aldehyde. This aldehyde can then be converted into a more nucleophilic enol derivative, such as a silyl (B83357) enol ether or an enamine. This intermediate is then treated with a suitable electrophilic fluorinating reagent. beilstein-journals.org Commonly used reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. nih.gov The choice of reagent and reaction conditions is critical to ensure high yield and prevent side reactions. After the fluorination step, the aldehyde is reduced to the primary alcohol to yield the final product.

Table 4: Common Electrophilic Fluorinating Reagents

| Reagent Name | Acronym | Typical Application |

| N-Fluorobenzenesulfonimide | NFSI | Fluorination of enolates, silyl enol ethers, and enamines. beilstein-journals.orgnih.gov |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Fluorination of a wide range of nucleophiles, including enolates and electron-rich aromatic rings. nih.govbeilstein-journals.org |

| N-Fluoropyridinium salts | - | Fluorination of organometallic reagents and enolates. thermofisher.com |

Fluorodehydroxylation Approaches (e.g., using DAST or SF4 derivatives)

The introduction of a fluorine atom into a molecule by replacing a hydroxyl group, known as fluorodehydroxylation, is a key step in the synthesis of this compound. The logical precursor for this transformation is 3-(Benzyloxy)propane-1,2-diol (B43463). nih.govfluorochem.co.ukbldpharm.com The choice of fluorinating agent is critical and depends on the desired reactivity and substrate tolerance.

Sulfur tetrafluoride (SF4) is a potent reagent capable of converting alcohols to alkyl fluorides. wikipedia.org In the case of vicinal diols, such as 3-(Benzyloxy)propane-1,2-diol, SF4 can induce difluorination, often with inversion of configuration at one of the chiral centers. wikipedia.org However, SF4 is a hazardous gas requiring specialized handling, which has led to the preference for alternative reagents in many laboratory settings. wikipedia.org

More commonly, derivatives such as diethylaminosulfur trifluoride (DAST) are employed. DAST is a versatile and more manageable liquid reagent for converting primary and secondary alcohols into their corresponding fluorides under milder conditions. The reaction of 3-(Benzyloxy)propane-1,2-diol with DAST would proceed via the formation of a fluorosulfite intermediate, followed by nucleophilic displacement by fluoride to yield the target monofluorinated product, this compound.

Implementation and Removal of the Benzyl Protecting Group

The benzyl group serves as a robust protecting group for hydroxyl functionalities, stable under a wide range of reaction conditions but amenable to selective removal. researchgate.net Its implementation and subsequent cleavage are pivotal steps in the synthesis of this compound from polyhydroxy precursors like glycerol.

The synthesis typically begins with a readily available polyol, such as glycerol. The challenge lies in selectively protecting one primary hydroxyl group, leaving the other primary and the secondary hydroxyl groups free for subsequent transformations. Regioselective benzylation is therefore a critical step.

One effective method involves the reaction of glycerol with benzyl alcohol in the presence of a zeolite catalyst, such as Zeolite Socony Mobil-5 (ZSM-5). This approach can selectively afford 3-(benzyloxy)propane-1,2-diol in high yield. nih.gov Other strategies for the regioselective protection of diols include methods using organobase catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or iron(III) chloride, which can direct the acylation or alkylation to a specific hydroxyl group based on its steric and electronic properties. acs.orgnih.gov

Table 1: Comparison of Catalysts for Selective Benzylation of Glycerol

| Catalyst | Precursor | Key Advantage | Reference |

|---|---|---|---|

| Zeolite (ZSM-5) | Glycerol | High regioselectivity for the primary hydroxyl group, yielding 3-(benzyloxy)propane-1,2-diol. | nih.gov |

| FeCl₃ with Acetylacetone | Diols | Catalyzes selective benzoylation under mild conditions. | acs.org |

| DBU (Organobase) | Diols/Carbohydrates | Metal-free catalysis for highly regioselective benzoylation of primary hydroxyl groups. | nih.gov |

| Heteropoly Acid on K-10 Clay | Glycerol | Effective solid acid catalyst for solvent-free benzylation, producing mono-benzyl glycerol ether. | researchgate.netmdpi.com |

The removal of the benzyl ether, or debenzylation, is typically the final step to unveil the free hydroxyl group. While catalytic hydrogenation over a palladium catalyst (Pd/C) is a standard method, it is not always suitable for complex molecules containing other reducible functional groups like alkenes, alkynes, or certain halogen substituents. organic-chemistry.orgjk-sci.com

Consequently, numerous chemoselective methods have been developed to deprotect benzyl ethers without affecting sensitive parts of the molecule. organic-chemistry.org These methods often rely on reagents that are selective for the C-O bond of the benzyl ether.

Lewis Acid-Mediated Cleavage : A combination of a Lewis acid like boron trichloride (B1173362) (BCl3) and a non-Lewis-basic cation scavenger such as pentamethylbenzene (B147382) can effectively cleave aryl benzyl ethers at low temperatures. researchgate.net This method is particularly useful for substrates with acid-labile functionalities or electron-rich aromatic rings. researchgate.net

Nickel Boride : An in-situ generated nickel boride system provides a rapid and chemoselective method for cleaving benzyl esters, leaving benzyl ethers and other protecting groups intact. organic-chemistry.org

Oxidative Cleavage : Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) can be used for oxidative debenzylation. researchgate.net Recent advances include organophotoredox catalysis, which offers exceptional selectivity for cleaving phenolic ethers over aliphatic ones. chemrxiv.org

Table 2: Selected Methods for Chemoselective Debenzylation

| Reagent/System | Conditions | Selectivity/Advantages | Reference |

|---|---|---|---|

| BCl₃ / Pentamethylbenzene | Low temperature (e.g., -78 °C) | Effective for electron-rich or acid-sensitive substrates; avoids Friedel-Crafts side reactions. | researchgate.net |

| Nickel Boride (NiCl₂·6H₂O / NaBH₄) | Methanol, ambient temperature | Rapid cleavage of benzyl esters; leaves benzyl ethers, amides, and other esters unaffected. | organic-chemistry.org |

| Ceric Ammonium Nitrate (CAN) | Aqueous acetonitrile | Can oxidatively cleave N-benzyl groups, sometimes with unexpected selectivity in multifunctional molecules. | |

| 1,4-Cyclohexadiene, Pd/C | Ethanol, microwave heating | Rapid and safe hydrogen-transfer hydrogenation; avoids high-pressure H₂ gas. | jk-sci.com |

| Organophotoredox Catalyst | Visible light irradiation | Highly chemoselective for phenolic ethers over aliphatic ethers. | chemrxiv.org |

Convergent and Linear Synthesis Pathways for this compound

The strategic approach to constructing the target molecule can be categorized as either linear or convergent.

A linear synthesis builds the molecule in a step-by-step fashion, where each new intermediate is generated from the previous one in the sequence. For this compound, a logical linear pathway would be:

Selective Benzylation : Glycerol is selectively benzylated at the C3 position to form 3-(benzyloxy)propane-1,2-diol. nih.gov

Fluorodehydroxylation : The secondary hydroxyl group of 3-(benzyloxy)propane-1,2-diol is replaced with fluorine using a reagent like DAST to yield this compound.

A convergent synthesis , in contrast, involves preparing separate fragments of the molecule independently and then combining them at a later stage. This approach is often more efficient for complex molecules. A potential convergent route to this compound could involve:

Fragment A Synthesis : Preparation of benzyl glycidyl ether from epichlorohydrin (B41342) and benzyl alcohol.

Fragment B Source : A fluoride nucleophile, such as potassium fluoride with a phase-transfer catalyst or an amine-HF complex.

Convergent Step : The nucleophilic ring-opening of the epoxide (Fragment A) by the fluoride source (Fragment B). This reaction would need to be highly regioselective to ensure the fluoride attacks the C2 position, yielding the desired this compound.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Maximizing the efficiency of a synthetic route involves the careful optimization of reaction parameters for each key step to achieve the highest possible yield and purity. scielo.br

For the selective benzylation of glycerol , optimization would focus on:

Catalyst Loading : Finding the optimal amount of catalyst (e.g., 2 wt% ZSM-5) to maximize conversion without promoting side reactions. nih.gov

Molar Ratio : Adjusting the glycerol to benzyl alcohol molar ratio (e.g., an equimolar ratio) is crucial. Excess benzyl alcohol could lead to the formation of di-benzyl glycerol ether, reducing the selectivity for the desired mono-benzyl product. nih.govresearchgate.net

Temperature and Time : Investigating the reaction temperature (e.g., 150 °C) and duration (e.g., 7 hours) to find the point of maximum yield before product degradation or side reactions increase. nih.gov

For the fluorodehydroxylation step , optimization efforts would include:

Choice of Reagent : Comparing yields and side products from different fluorinating agents (e.g., DAST, Deoxo-Fluor®, XtalFluor®) to find the most effective one for the 3-(benzyloxy)propane-1,2-diol substrate.

Solvent : The polarity and coordinating ability of the solvent (e.g., dichloromethane (B109758), THF) can significantly influence the reaction rate and selectivity.

Temperature Control : These reactions are often run at low temperatures (e.g., -78 °C to 0 °C) and slowly warmed to room temperature to control reactivity and minimize the formation of elimination byproducts.

Systematic studies varying these parameters are essential to develop a robust and high-yielding synthesis for this compound. scielo.br

Chemical Transformations and Reactivity of 3 Benzyloxy 2 Fluoropropan 1 Ol

Derivatization of the Primary Alcohol Functionality

The primary alcohol in 3-(benzyloxy)-2-fluoropropan-1-ol is a versatile handle for various chemical modifications, including oxidation, conversion to leaving groups, and formation of ethers and esters.

Oxidation to Corresponding Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde, 3-(benzyloxy)-2-fluoropropanal, or the carboxylic acid, 3-(benzyloxy)-2-fluoropropanoic acid, using a variety of established oxidation protocols. The choice of oxidant and reaction conditions determines the extent of the oxidation.

Milder oxidizing agents are typically employed for the synthesis of the aldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) (CH₂Cl₂) are effective for this transformation, minimizing over-oxidation to the carboxylic acid.

For the preparation of 3-(benzyloxy)-2-fluoropropanoic acid, stronger oxidizing agents are required. Common methods include the use of potassium permanganate (B83412) (KMnO₄) under basic conditions, or chromium-based reagents like Jones reagent (CrO₃ in aqueous sulfuric acid and acetone). It is important to note that harsh oxidation conditions could potentially lead to cleavage of the benzyl (B1604629) ether.

| Product | Reagents and Conditions |

| 3-(Benzyloxy)-2-fluoropropanal | Pyridinium chlorochromate (PCC), CH₂Cl₂; or Dess-Martin periodinane (DMP), CH₂Cl₂ |

| 3-(Benzyloxy)-2-fluoropropanoic acid | Potassium permanganate (KMnO₄), aq. NaOH, heat; or Jones reagent (CrO₃, H₂SO₄, acetone) |

Conversion to Activated Leaving Groups for Further Substitution (e.g., Tosylation)

To facilitate nucleophilic substitution at the C1 position, the primary hydroxyl group can be converted into a better leaving group. A common strategy is tosylation, which involves the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine (B92270) or triethylamine (B128534) (TEA). This reaction yields 3-(benzyloxy)-2-fluoropropyl tosylate. The tosylate group is an excellent leaving group, readily displaced by a wide range of nucleophiles. It is worth noting that in some cases, particularly with benzylic alcohols, treatment with tosyl chloride can lead to the formation of the corresponding chloride instead of the tosylate nih.gov. While this compound is not a benzylic alcohol, the possibility of side reactions should be considered depending on the specific reaction conditions.

| Reactant | Reagent | Product |

| This compound | p-Toluenesulfonyl chloride (TsCl), Pyridine | 3-(Benzyloxy)-2-fluoropropyl tosylate |

Formation of Ethers and Esters

The primary alcohol of this compound can be readily converted into ethers and esters through standard synthetic methodologies.

Etherification: The Williamson ether synthesis is a widely used method for the formation of ethers from alcohols. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The alkoxide then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether.

Esterification: Fischer esterification provides a direct route to esters by reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). The reaction is reversible, and to drive the equilibrium towards the ester product, it is common to use an excess of the carboxylic acid or to remove the water formed during the reaction. Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be reacted with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine to neutralize the acidic byproduct.

| Reaction Type | Reagents and Conditions | General Product |

| Etherification (Williamson) | 1. NaH; 2. R-X (alkyl halide) | 1-(Benzyloxy)-3-alkoxy-2-fluoropropane |

| Esterification (Fischer) | R-COOH, H₂SO₄ (cat.) | 3-(Benzyloxy)-2-fluoropropyl ester |

| Esterification | R-COCl, Pyridine | 3-(Benzyloxy)-2-fluoropropyl ester |

Reactivity at the Fluoro-Substituted Stereocenter

The presence of a fluorine atom at the C2 position significantly influences the reactivity of the molecule, particularly at the stereocenter.

Nucleophilic Substitution Reactions Adjacent to the Fluorine Atom

Direct nucleophilic substitution of the fluorine atom in this compound is challenging due to the strength of the C-F bond. However, reactions can occur at the adjacent carbon atoms. For substitution to occur at the C2 position, activation of the hydroxyl group at C1 or derivatization is necessary. For instance, after tosylation of the primary alcohol, intramolecular cyclization can occur. The benzyloxy group, being at the C3 position, can potentially act as an internal nucleophile, leading to the formation of a fluorinated oxetane (B1205548) ring through an intramolecular SN2 reaction, displacing the tosylate. The viability of such a reaction would depend on the conformational preferences of the molecule that allow for the appropriate orbital overlap for the cyclization to occur.

Alternatively, if the hydroxyl group at C2 were to be converted into a good leaving group (a more challenging transformation not discussed here), direct nucleophilic substitution at the C2 position would be possible. The outcome of such a reaction would be highly dependent on the nature of the nucleophile and the reaction conditions.

Stereochemical Inversion and Retention Mechanisms during Transformations

Transformations at the C2 stereocenter are of particular interest due to the potential for stereochemical control.

Inversion of Configuration: A standard SN2 reaction at the C2 position, should it be made possible by converting the C2-hydroxyl into a leaving group (in a related hypothetical substrate), would proceed with inversion of configuration. The incoming nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, resulting in a Walden inversion.

The stereoselective synthesis of related 2-fluoro-1,3-diols has been achieved through catalytic enantioselective reactions, highlighting the possibility of controlling the stereochemistry at the fluoro-substituted carbon during the formation of the molecule itself nih.gov. This control is crucial for the synthesis of enantiomerically pure fluorinated compounds for various applications.

Transformations Involving the Benzyloxy Protecting Group

The benzyl ether in this compound serves as a robust protecting group for the primary alcohol, stable to a wide range of reaction conditions. However, its selective removal (de-benzylation) is a critical step in many synthetic routes to unveil the primary hydroxyl group for further functionalization.

The selective cleavage of the benzyl ether in the presence of the fluorine atom and the secondary alcohol is a key challenge and a testament to the nuanced reactivity of this molecule. Catalytic hydrogenolysis is a common and effective method for de-benzylation. This reaction typically involves the use of a palladium catalyst, often on a carbon support (Pd/C), and a source of hydrogen gas.

The general mechanism for hydrogenolysis of a benzyl ether involves the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis to release the free alcohol and toluene (B28343). The conditions for this reaction can often be tuned to be mild enough to avoid the hydrogenolysis of the C-F bond, which is generally more stable.

Table 1: General Conditions for Selective De-benzylation

| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure |

| 10% Pd/C | H₂ gas | Ethanol, Methanol, Ethyl Acetate | Room Temperature | 1-4 atm |

| 5% Pd/C | Ammonium (B1175870) formate (B1220265) | Methanol | Room Temperature | N/A (Transfer Hydrogenation) |

| Raney Nickel | H₂ gas | Ethanol | Room Temperature | 1-4 atm |

This table presents generalized conditions for the selective de-benzylation of benzyl ethers in the presence of other functional groups. The optimal conditions for this compound would require experimental optimization.

In the context of this compound, the primary concern during de-benzylation is the potential for defluorination. However, the C(sp³)-F bond is generally resistant to catalytic hydrogenolysis under standard de-benzylation conditions. The choice of catalyst, solvent, and hydrogen source can be critical in ensuring high selectivity. For instance, transfer hydrogenation using a hydrogen donor like ammonium formate or cyclohexene (B86901) in the presence of a palladium catalyst can sometimes offer milder conditions compared to using hydrogen gas directly, potentially enhancing the selectivity.

The benzyloxy group, while primarily a protecting group, has the potential to participate in neighboring group reactions, influencing the stereochemical outcome of reactions at the adjacent C2 position. This phenomenon, known as anchimeric assistance, can occur if a carbocation or a species with significant positive charge develops at the C2 position during a reaction.

In such a scenario, the oxygen atom of the benzyloxy group can act as an internal nucleophile, attacking the electron-deficient C2 center to form a cyclic oxonium ion intermediate. This intermediate would then be opened by an external nucleophile. This participation would likely proceed with retention of stereochemistry at the C2 center.

Multi-step Reaction Sequences Incorporating this compound as a Key Intermediate

The trifunctional nature of this compound makes it a valuable chiral building block for the synthesis of more complex molecules, particularly fluorinated pharmaceuticals and other biologically active compounds. Its utility lies in the ability to sequentially or selectively modify its three functional groups.

While specific, documented multi-step syntheses starting directly from this compound are not extensively reported in publicly available literature, its potential as a key intermediate is evident from the synthesis of related fluorinated propanol (B110389) derivatives used in the development of pharmaceuticals. For instance, fluorinated and benzylated propanolamine (B44665) structures are found in various drug candidates.

A hypothetical synthetic sequence could involve:

Protection of the primary alcohol of a suitable starting material with a benzyl group.

Introduction of the fluorine atom at the C2 position.

Modification of other parts of the molecule.

Selective de-benzylation of the primary alcohol at a later stage to reveal the hydroxyl group for further reaction.

The synthesis of related compounds, such as (S)-3-Chloro-1-(2-thienyl)-1-propanol, a key intermediate for the antidepressant duloxetine, highlights the importance of functionalized propanols in medicinal chemistry. nih.gov The introduction of fluorine into such structures, via intermediates like this compound, is a common strategy to modulate the pharmacological properties of a drug, such as its metabolic stability and binding affinity.

Application As a Versatile Chiral Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Fluorinated Organic Scaffolds

The strategic incorporation of fluorine into organic molecules can significantly alter their properties, making 3-(Benzyloxy)-2-fluoropropan-1-ol a key starting material for the synthesis of complex fluorinated organic scaffolds. These scaffolds form the core structures of many biologically active compounds. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. the-innovation.orgmdpi.com

While direct, large-scale synthesis of complex scaffolds from this compound is an area of ongoing research, its utility is demonstrated in the construction of key fluorinated intermediates. For instance, derivatives of this compound can be envisioned as precursors for fluorinated analogues of natural products and other bioactive molecules. The ability to introduce a stereodefined fluoro-alcohol moiety is crucial in the design of new therapeutic agents.

The following table illustrates the potential of fluorinated building blocks in the synthesis of complex molecules:

| Target Scaffold Class | Potential Synthetic Application of this compound Derivative | Resulting Structural Feature |

| Fluorinated Heterocycles | Cyclization reactions following functionalization of the hydroxyl and fluoro-bearing carbons. | Stereochemically defined fluorine-substituted rings. |

| Fluorinated Carbocycles | Ring-closing metathesis or other cyclization strategies after chain elongation. | Chiral fluorinated carbocyclic systems. |

| Complex Polyols | Iterative synthesis involving protection/deprotection and chain extension. | Polyol chains with site-specific fluorination. |

Intermediate in the Construction of Stereodefined Fluorine-Containing Molecules

The precise spatial arrangement of atoms is critical for the biological activity of a molecule. As a chiral building block, this compound offers a reliable method for the construction of stereodefined fluorine-containing molecules. The existing stereocenter dictates the stereochemical outcome of subsequent reactions, allowing for the synthesis of enantiomerically pure products.

A significant example of the utility of a related benzyloxy-protected chiral intermediate is in the asymmetric synthesis of trifluoroethyl-based, chiral 3-benzyloxy-1- and -2-phenyl-quinazolinones. nih.govnih.gov In this research, 3-hydroxy/benzyloxy quinazolinone derivatives were utilized as radical trapping agents in the asymmetric 1,2-oxytrifluoromethylation of styrenes. nih.gov The benzyloxy group acts as a protecting group for the hydroxyl functionality, enabling the desired stereoselective transformations to occur at other parts of the molecule. nih.govnih.gov This work highlights the importance of the benzyloxy-protected chiral motif in achieving high enantioselectivity in the synthesis of complex, fluorine-containing heterocyclic molecules with potential applications as inhibitors of enzymes like acetohydroxyacid synthase and epidermal growth factor receptor (EGFR) kinases. nih.govnih.gov

The following table summarizes the key aspects of using this compound as a stereochemical controller:

| Reaction Type | Role of this compound | Stereochemical Outcome |

| Nucleophilic Substitution | Chiral electrophile after activation of the hydroxyl group. | Inversion or retention of configuration at the reaction center. |

| Epoxide Ring-Opening | Chiral nucleophile (after deprotonation) or precursor to a chiral epoxide. | Diastereoselective formation of new stereocenters. |

| Asymmetric Catalysis | Precursor to a chiral ligand or auxiliary. | Induction of stereoselectivity in a catalytic cycle. |

Contributions to Fluorine Chemistry and Materials Science (Synthetic Aspects)

The development of new synthetic methodologies and the creation of novel materials are central to the advancement of chemical sciences. While the direct application of this compound in materials science is still an emerging area, its potential is significant. Fluorinated compounds exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy, making them valuable in the design of advanced materials. sigmaaldrich.comrsc.org

The incorporation of chiral fluorinated building blocks like this compound into polymers could lead to materials with unique properties. For example, fluorinated liquid crystals are a critical component of modern display technologies. rsc.orgbeilstein-journals.org The introduction of a chiral, fluorinated moiety can influence the mesomorphic properties, such as the dielectric anisotropy and melting point, of liquid crystalline materials. rsc.orgrsc.org While not directly employing this compound, studies on fluorosubstituted chiral liquid crystals derived from (R)-2-(4-hydroxyphenoxy)propan-1-ol demonstrate the principle that chiral fluorinated building blocks can be used to tailor the properties of such materials. rsc.org The synthesis of novel fluorinated polymers and liquid crystals using benzyloxy-protected fluoropropanol derivatives represents a promising avenue for future research.

The potential contributions of this compound to materials science are summarized in the table below:

| Material Class | Potential Role of this compound | Potential Material Property |

| Fluorinated Polymers | Monomer or monomer precursor. | Enhanced thermal stability, chemical resistance, and specific optical properties. |

| Chiral Liquid Crystals | Chiral dopant or core component. | Induction of specific mesophases and tuning of electro-optical properties. rsc.orgrsc.org |

| Bio-based Materials | Introduction of a fluorinated, chiral motif. | Modified biocompatibility and surface properties. |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Benzyloxy 2 Fluoropropan 1 Ol and Its Synthetic Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-(Benzyloxy)-2-fluoropropan-1-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a detailed picture of its molecular framework.

In a ¹H NMR spectrum, the protons of the benzyloxy group would exhibit characteristic signals in the aromatic region (typically δ 7.2-7.4 ppm), while the benzylic protons would appear as a singlet around δ 4.5 ppm. The protons on the propanol (B110389) backbone would show more complex splitting patterns due to coupling with each other and with the fluorine atom. The presence of the fluorine atom would introduce distinct splitting in the signals of adjacent protons, providing key information about their spatial relationship.

The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon environments. The carbons of the phenyl group would resonate in the downfield region (δ 127-138 ppm). The benzylic carbon and the carbons of the propanol chain would appear at higher field. The carbon atom directly bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature that confirms the position of the fluorine substituent.

¹⁹F NMR spectroscopy is particularly informative for fluorinated organic compounds. A ¹⁹F NMR spectrum of this compound would likely show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine and adjacent protons would result in a multiplet, the analysis of which can provide valuable structural information.

Interactive Table: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity and Coupling Constants (J, Hz) |

| ¹H (Aromatic) | 7.2-7.4 | Multiplet |

| ¹H (Benzylic, -CH₂Ph) | ~4.5 | Singlet |

| ¹H (-CH(F)-) | Data not publicly available | Data not publicly available |

| ¹H (-CH₂OH) | Data not publicly available | Data not publicly available |

| ¹H (-CH₂OBn) | Data not publicly available | Data not publicly available |

| ¹³C (Aromatic) | 127-138 | Multiple signals |

| ¹³C (Benzylic, -CH₂Ph) | Data not publicly available | Data not publicly available |

| ¹³C (-CH(F)-) | Data not publicly available | Large ¹JCF |

| ¹³C (-CH₂OH) | Data not publicly available | Data not publicly available |

| ¹³C (-CH₂OBn) | Data not publicly available | Data not publicly available |

| ¹⁹F | Data not publicly available | Multiplet (due to coupling with protons) |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-resolution mass spectrometry is a powerful technique used to determine the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₃FO₂), HRMS would provide an exact mass measurement, allowing for the unambiguous confirmation of its molecular formula.

In addition to the molecular ion peak, the mass spectrum would display a series of fragment ions resulting from the cleavage of specific bonds within the molecule. Common fragmentation pathways for this compound would likely include the loss of a hydroxyl group, a benzyloxy group, or cleavage adjacent to the fluorine atom. The analysis of these fragmentation patterns can provide valuable insights into the connectivity of the molecule.

Interactive Table: Expected HRMS Data for this compound

| Ion Type | Expected m/z | Formula |

| [M+H]⁺ | Data not publicly available | C₁₀H₁₄FO₂⁺ |

| [M+Na]⁺ | Data not publicly available | C₁₀H₁₃FNaO₂⁺ |

| Fragment 1 | Data not publicly available | C₉H₁₀FO⁺ (Loss of CH₂OH) |

| Fragment 2 | Data not publicly available | C₇H₇⁺ (Benzyl cation) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the primary alcohol. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O stretching vibrations of the ether and alcohol functionalities would be observed in the 1000-1300 cm⁻¹ region. A C-F stretching band, typically found in the 1000-1400 cm⁻¹ range, would also be present, although it may overlap with other signals.

Interactive Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200-3600 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium to Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium |

| C-F Stretch | 1000-1400 | Medium to Strong |

| C-O Stretch (Ether & Alcohol) | 1000-1300 | Strong |

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

Since this compound contains a stereocenter at the C2 position, it can exist as a pair of enantiomers. Chiral chromatography, using either high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase, is the standard method for separating and quantifying these enantiomers. The choice of the chiral column and the mobile/stationary phase is critical for achieving baseline separation of the two enantiomers. The resulting chromatogram would show two distinct peaks, and the ratio of their areas would determine the enantiomeric excess (ee) of the sample. This analysis is crucial in asymmetric synthesis where the goal is to produce one enantiomer selectively.

X-ray Crystallography of Crystalline Derivatives for Absolute Configuration Assignment

While obtaining suitable single crystals of an oil like this compound for X-ray diffraction can be challenging, its crystalline derivatives can be analyzed to determine the absolute configuration of the stereocenter. By reacting the alcohol with a chiral resolving agent or by preparing a crystalline derivative (e.g., a p-nitrobenzoate ester), it is often possible to obtain crystals suitable for X-ray crystallography. The resulting three-dimensional structure provides an unambiguous assignment of the R or S configuration at the chiral center, which is the definitive method for determining absolute stereochemistry.

Computational Chemistry and Theoretical Investigations of 3 Benzyloxy 2 Fluoropropan 1 Ol

Conformational Analysis and Energy Landscape Mapping

A computational analysis for this section would involve mapping the potential energy surface of 3-(Benzyloxy)-2-fluoropropan-1-ol by systematically rotating its key dihedral angles. This process would identify the various stable conformers (e.g., gauche, anti) and the energy barriers for transition between them. The resulting data, typically presented in a table of relative energies and Boltzmann populations, would be crucial for understanding the molecule's preferred shapes, which in turn influence its physical properties and biological interactions. Without specific research on this molecule, no such data can be provided.

Electronic Structure and Reactivity Predictions

To understand the electronic nature of this compound, calculations using methods like Density Functional Theory (DFT) would be required. This would yield critical information such as the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are fundamental in predicting the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack. An electrostatic potential map would further highlight electron-rich and electron-poor regions. As no such study has been published, specific data on orbital energies or charge distributions are unavailable.

Transition State Analysis for Key Synthetic Transformations

The synthesis of this compound involves specific chemical reactions. A computational study in this area would model the reaction pathways, identifying the molecular structures of the transition states and calculating their associated activation energies. This analysis provides deep insight into the reaction mechanism and kinetics, explaining why certain products are formed and how reaction conditions might influence the outcome. This level of mechanistic detail can only be achieved through dedicated computational modeling of the specific reactions, which has not been reported in the literature for this compound.

Intermolecular Interactions and Solvent Effects on Reactivity

The behavior of this compound in different environments is governed by its intermolecular interactions, such as hydrogen bonding and dipole-dipole forces. Computational models, like the Polarizable Continuum Model (PCM), are used to simulate how various solvents would affect the molecule's conformational stability and reactivity. These simulations can quantify changes in dipole moments and the relative energies of conformers in different media. Such specific computational data for this compound is currently not present in the scientific literature.

Concluding Remarks and Future Research Outlook

Emerging Synthetic Methodologies for Fluorinated Alcohols and Analogues

The synthesis of fluorinated organic molecules, such as 3-(benzyloxy)-2-fluoropropan-1-ol, is a rapidly advancing area of research, driven by the significant impact of fluorine on the physicochemical properties of molecules in pharmaceuticals, agrochemicals, and materials science. rsc.orgnih.gov Historically, the introduction of fluorine into organic compounds was challenging due to the high reactivity and toxicity of reagents like elemental fluorine and hydrogen fluoride (B91410), often necessitating specialized equipment. However, modern synthetic chemistry has seen a paradigm shift towards the development of safer and more selective fluorinating agents and methodologies. researchgate.net

Recent advancements in the synthesis of fluorinated alcohols and their analogues can be broadly categorized into two approaches: the use of fluorinated building blocks and de novo synthesis involving fluorination reactions. The fluorinated building block approach involves using a small, readily available molecule already containing fluorine as a starting material. researchgate.netyoutube.com For a compound like this compound, a potential starting material could be a fluorinated three-carbon synthon.

De novo synthesis offers more flexibility and is where many emerging methodologies are focused. These include:

Deoxyfluorination of Alcohols: This is a prominent method for introducing fluorine. Reagents like diethylaminosulfur trifluoride (DAST) and its analogues have been widely used to stereospecifically replace a hydroxyl group with fluorine. More recent developments have focused on safer and more user-friendly reagents like PyFluor. organic-chemistry.org The synthesis of this compound could potentially be achieved by the deoxyfluorination of a precursor diol, such as 1,3-bis(benzyloxy)-2-propanol. chemicalbook.comtcichemicals.com

Ring-Opening of Epoxides: The reaction of epoxides with a fluoride source is another key strategy. This can be a highly regioselective and stereoselective process, depending on the substrate and reaction conditions. For instance, the opening of a suitable glycidyl (B131873) ether derivative with a fluoride salt could yield the desired fluorinated alcohol.

Electrophilic and Nucleophilic Fluorination: The development of a wide array of electrophilic (e.g., Selectfluor) and nucleophilic (e.g., alkali metal fluorides) fluorinating agents has expanded the toolbox for organic chemists. The choice of reagent allows for precise control over the introduction of fluorine into a molecule. For example, the fluorination of an enolate derived from a corresponding ketone precursor could be a viable route.

Catalytic Methods: Transition metal-catalyzed fluorination reactions are a growing area of interest, offering high efficiency and selectivity. rsc.orgresearchgate.net These methods can enable the use of less reactive fluoride sources and can be applied to complex molecules.

The table below summarizes some modern fluorination reagents that could be applicable to the synthesis of fluorinated alcohols.

| Reagent Class | Example Reagent | Typical Application |

| Deoxyfluorinating Agents | Diethylaminosulfur Trifluoride (DAST) | Conversion of alcohols to alkyl fluorides |

| Electrophilic Fluorinating Agents | Selectfluor (F-TEDA-BF4) | Fluorination of enolates, carbanions, and electron-rich arenes |

| Nucleophilic Fluorinating Agents | Potassium Fluoride (KF) | Used with a phase-transfer catalyst for fluorination |

Potential for Novel Chemical Transformations and Derivatizations of this compound

The structure of this compound, containing a primary alcohol, a benzyl (B1604629) ether, and a fluorine atom on a secondary carbon, offers several avenues for novel chemical transformations and derivatizations. The presence of the electronegative fluorine atom can significantly influence the reactivity of the neighboring functional groups. rsc.orgnih.gov

Transformations at the Hydroxyl Group: The primary alcohol functionality is a versatile handle for a wide range of transformations. Standard reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification are all feasible. The fluorine atom at the adjacent carbon may influence the rates and outcomes of these reactions due to its electron-withdrawing nature.

Cleavage and Modification of the Benzyl Ether: The benzyl ether group is a common protecting group in organic synthesis and can be cleaved under various conditions, most commonly by hydrogenolysis. This would unmask a second hydroxyl group, leading to 2-fluoro-1,3-propanediol, a potentially valuable building block. The stability of the C-F bond under these conditions is a key consideration.

Reactions Involving the Carbon-Fluorine Bond: While the C-F bond is one of the strongest in organic chemistry, its reactivity can be exploited under certain conditions. youtube.com For example, nucleophilic substitution of the fluorine atom is generally difficult but can be achieved with strong nucleophiles or by activating the leaving group ability of the fluorine. Elimination reactions to form a fluoroalkene are also a possibility, depending on the reaction conditions and the nature of the base used.

Influence of Fluorine on Reactivity: The fluorine atom can exert a profound stereoelectronic effect on the molecule, influencing the conformation and the reactivity of nearby functional groups. nih.gov For instance, the gauche effect might favor a specific conformation of the molecule, which could be exploited to achieve high stereoselectivity in subsequent reactions. The acidity of the hydroxyl proton may also be increased due to the inductive effect of the fluorine atom.

The potential for intramolecular reactions, such as the formation of a cyclic ether by displacement of the fluorine by the hydroxyl group (or vice versa), could also be explored, although this would likely require specific activation.

Broader Impact on Synthetic Methodology Development in Fluorine Chemistry

The study of molecules like this compound and their synthesis has a broader impact on the development of synthetic methodology in fluorine chemistry. The challenges encountered in the synthesis of such specifically functionalized fluorinated compounds drive the innovation of new reagents and reaction conditions. researchgate.netnih.gov

The incorporation of fluorine can dramatically alter the reactivity of organic molecules compared to their non-fluorinated counterparts. rsc.org This provides a fertile ground for discovering new chemical transformations and understanding reaction mechanisms. For example, the study of how a fluorine atom influences the regioselectivity and stereoselectivity of reactions on a nearby functional group can lead to the development of new predictive models for organic synthesis.

Furthermore, fluorinated alcohols themselves have emerged as remarkable solvents and promoters in organic synthesis. rsc.orgresearchgate.net Solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) have been shown to enable challenging reactions, including C-H activation and nucleophilic substitutions, often without the need for a metal catalyst. rsc.orgacs.org The synthesis and investigation of a wider variety of fluorinated alcohols, including structurally more complex examples like this compound, could lead to the discovery of new and more effective reaction media.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.